molecular formula C17H18BrNO4S2 B3458262 1-({3-[(4-bromophenyl)sulfonyl]phenyl}sulfonyl)piperidine

1-({3-[(4-bromophenyl)sulfonyl]phenyl}sulfonyl)piperidine

Cat. No.: B3458262
M. Wt: 444.4 g/mol
InChI Key: FTHVTCAQBMERFC-UHFFFAOYSA-N
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Description

1-({3-[(4-Bromophenyl)sulfonyl]phenyl}sulfonyl)piperidine is a sophisticated chemical scaffold designed for advanced drug discovery and pharmaceutical research. Its structure incorporates a piperidine ring—a privileged motif in medicinal chemistry known to enhance metabolic stability, improve pharmacokinetic properties, and facilitate transport through biological membranes in bioactive molecules . This compound is further functionalized with a bromophenyl-sulfonyl moiety, a structural feature investigated for its potential in antimicrobial and antioxidant agent development . The strategic incorporation of dual sulfonyl groups bridges aromatic and alicyclic systems, making this compound a versatile intermediate for exploring structure-activity relationships (SAR). Researchers can leverage this scaffold to develop novel therapeutic candidates, particularly in areas such as antidiabetic agents, where piperidine derivatives have shown promise in modulating targets like dipeptidyl peptidase-4 (DPP-4) and reversing insulin resistance . The bromine atom serves as an excellent synthetic handle for further functionalization via cross-coupling reactions, allowing for rapid diversification and the creation of targeted libraries against a range of biological targets.

Properties

IUPAC Name

1-[3-(4-bromophenyl)sulfonylphenyl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO4S2/c18-14-7-9-15(10-8-14)24(20,21)16-5-4-6-17(13-16)25(22,23)19-11-2-1-3-12-19/h4-10,13H,1-3,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHVTCAQBMERFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-({3-[(4-bromophenyl)sulfonyl]phenyl}sulfonyl)piperidine is a synthetic compound belonging to the piperidine family, characterized by its unique dual sulfonamide substitution pattern. Its molecular formula is C17H18BrNO4S2, with a molecular weight of approximately 444.36 g/mol. The compound's structure includes a piperidine ring substituted with sulfonyl groups and a bromophenyl moiety, contributing to its potential biological activities and reactivity in various chemical environments.

The synthesis of this compound typically involves multi-step reactions, including N-sulfonation processes. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the compound's structure and purity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily due to its interaction with various biological targets. Key areas of activity include:

  • Antimicrobial Activity : Preliminary studies suggest that compounds related to this compound demonstrate significant antibacterial properties. Similar compounds have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes. In related studies, several piperidine derivatives exhibited strong inhibitory effects with low IC50 values, indicating their potential therapeutic applications .
  • Drug Metabolism Interactions : Interaction studies have highlighted the compound's binding affinity with cytochrome P450 enzymes, suggesting implications for drug-drug interactions and metabolic pathways in pharmacology.

Case Studies and Research Findings

Several studies have explored the biological activity of sulfonamide derivatives similar to this compound:

  • Antibacterial Screening : A study synthesized various piperidine derivatives and evaluated their antibacterial activity against multiple strains. The results indicated that certain derivatives showed significant inhibition against Escherichia coli and Staphylococcus aureus, with some compounds achieving IC50 values below 5 µM, demonstrating strong antibacterial potential .
  • Enzyme Inhibition Studies : Research focused on the inhibitory effects of sulfonamide derivatives on urease revealed that some compounds had IC50 values as low as 0.63 µM, indicating high potency as urease inhibitors. This activity is particularly relevant for conditions like kidney stones where urease plays a critical role .
  • Binding Affinity Analysis : Docking studies conducted on related compounds demonstrated favorable binding interactions with bovine serum albumin (BSA), further supporting their potential for therapeutic applications in drug formulation .

Data Table: Comparative Biological Activity of Related Compounds

Compound NameMolecular FormulaAntibacterial Activity (IC50 µM)AChE Inhibition (IC50 µM)Urease Inhibition (IC50 µM)
This compoundC17H18BrNO4S2TBDTBDTBD
5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazoleC15H16ClN3O2S25.02.140.63
1-(4-Bromophenyl)-N-(3-methylsulfanyl)phenypiperidineC19H21BrN2O3S2TBDTBDTBD

Comparison with Similar Compounds

Key Observations :

  • Substituents like methoxy (in ) or hydroxymethyl (in ) modify solubility and hydrogen-bonding capacity, which are critical for pharmacokinetics.

Physicochemical Properties

Property Target Compound (Predicted) 1-[(3-Bromo-4-methoxyphenyl)sulfonyl]-4-methylpiperidine (1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl)methanol
Molecular Weight ~450–470 g/mol 348.26 g/mol 334.23 g/mol
Melting Point N/A Not reported 116–118°C
Solubility Low (lipophilic sulfonyl groups) Moderate (methoxy enhances polarity) Higher (hydroxymethyl increases polarity)
Bioactivity Potential BChE inhibition Unreported Irritant (Xi)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for 1-({3-[(4-bromophenyl)sulfonyl]phenyl}sulfonyl)piperidine?

  • Methodological Answer : Synthesis typically involves sequential sulfonylation reactions. First, the piperidine ring is functionalized with a sulfonyl chloride group. Subsequent coupling with 3-[(4-bromophenyl)sulfonyl]phenyl derivatives is achieved using polar aprotic solvents (e.g., DMF or dichloromethane) and catalysts like Pd/C under reflux . Purification often requires column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) to isolate the product . Reaction progress should be monitored via TLC (Rf ~0.3–0.5 in 1:1 hexane/ethyl acetate) and confirmed by LC-MS .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR (e.g., δ ~7.5–8.0 ppm for aromatic protons, δ ~3.0–3.5 ppm for piperidine CH₂ groups) and high-resolution mass spectrometry (HRMS; expected [M+H]⁺ ~500–520 Da). For sulfonyl group confirmation, FT-IR peaks at ~1150–1350 cm⁻¹ (S=O stretching) and X-ray crystallography (if crystalline) are critical . Computational tools like Gaussian or DFT can predict bond angles and verify steric compatibility .

Q. What computational tools are recommended for predicting the compound’s physicochemical properties?

  • Methodological Answer : Employ Schrödinger Suite or MOE for logP (predicted ~3.5–4.0), solubility (e.g., ~0.1 mg/mL in water), and pKa (sulfonyl groups ~1–2). Molecular docking (AutoDock Vina) can assess binding to targets like serotonin receptors, leveraging structural analogs from PubChem (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine) .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across different assays?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme vs. cell-based assays) may arise from off-target effects or assay conditions. Use orthogonal assays (e.g., SPR for binding kinetics, ITC for thermodynamic profiling) and knockout models to isolate target-specific activity . Statistical tools like ANOVA or Grubbs’ test can identify outliers . For solubility-driven variability, optimize DMSO concentrations (<1%) or use surfactants like Tween-80 .

Q. What strategies enable structure-activity relationship (SAR) studies for sulfonyl-piperidine analogs?

  • Methodological Answer : Replace the 4-bromophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to modulate electronic effects. Introduce steric hindrance via ortho-substituted phenyl rings and evaluate changes in target binding (e.g., ΔΔG via MM-GBSA). Use parallel synthesis to generate a 10–20 compound library, screened against relevant targets (e.g., kinases, GPCRs) .

Q. How to design experiments for studying metabolic stability and toxicity?

  • Methodological Answer : Perform microsomal stability assays (human liver microsomes, NADPH cofactor) with LC-MS/MS quantification. For toxicity, use MTT assays in HepG2 cells and hERG channel inhibition studies (patch-clamp electrophysiology). Metabolite identification via UHPLC-QTOF can reveal sulfone oxidation or piperidine ring cleavage .

Q. What advanced techniques characterize supramolecular interactions in crystalline forms?

  • Methodological Answer : Single-crystal XRD (resolution ≤0.8 Å) reveals intermolecular interactions (e.g., C–H···O hydrogen bonds between sulfonyl groups). Pair with Hirshfeld surface analysis (CrystalExplorer) to quantify contact contributions (e.g., 15–20% from bromine interactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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